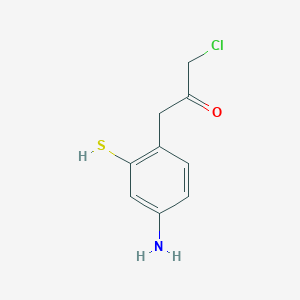

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one

Description

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a mercapto (-SH) group at the ortho position. This combination of functional groups confers unique electronic and steric properties. These characteristics make the compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design).

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |

InChI Key |

XVPILJULQYUYJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Amines, thioethers, or ethers.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent for the treatment of certain diseases.

Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one and analogous compounds:

Key Observations :

Substituent Effects: The amino-mercapto combination in the target compound contrasts with bromo (electron-withdrawing, inert in H-bonding ) and trifluoromethoxy (strongly electron-withdrawing, lipophilic ). The amino group enhances solubility in polar solvents, while the mercapto group increases susceptibility to oxidation. In analogs like 3-(4-Methoxyphenyl)-1-phenylpropan-1-one (), methoxy groups act as moderate electron donors, contrasting with the electron-rich amino group in the target compound .

Reactivity :

- The mercapto group (-SH) enables thiol-specific reactions (e.g., disulfide formation), absent in bromo or trifluoromethoxy analogs.

- Chloroketone (C-Cl) reactivity is common across all compounds, facilitating nucleophilic substitution or cross-coupling reactions.

Applications: The trifluoromethoxy analog () is suited for agrochemicals due to fluorine’s metabolic stability . The cyclopentene-based analog () may serve as a scaffold in asymmetric synthesis due to its rigid, non-planar structure .

Biological Activity

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN2OS, indicating the presence of an amino group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar compounds showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating promising anticancer activity .

- Enzyme Interaction : In vitro assays have shown that this compound can modulate the activity of histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression. Compounds targeting HDACs have been linked to increased apoptosis in tumor cells .

Data Table: Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | HDAC inhibition | |

| Antimicrobial | Active against specific pathogens | |

| Cytotoxicity | IC50 values in micromolar range |

Recent Studies

Recent literature has highlighted the significance of this compound in medicinal chemistry:

- Synthesis and Characterization : Researchers have synthesized various derivatives to enhance biological activity and selectivity towards specific targets such as HDACs .

- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound, particularly in cancer treatment scenarios where it demonstrated tumor growth inhibition compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.